4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
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Properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-8-14(9-18(24)23(12)13-6-7-13)26-15-10-22(11-15)20(25)19-21-16-4-2-3-5-17(16)27-19/h2-5,8-9,13,15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLXFWRFDUFAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been tested for their anticancer activity against human cancer cell lines. Therefore, it can be inferred that the compound might target cancer cells.
Mode of Action
Benzothiazole derivatives are known to demonstrate a range of biological activities including anticancer. The interaction of the compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that benzothiazole derivatives bearing 1,2,3-triazole have been synthesized and tested for their anticancer activity
Biological Activity
The compound 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one (CAS Number: 1788680-26-1) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 381.45 g/mol. The structure features a benzo[d]thiazole moiety, an azetidine ring, and a cyclopropyl group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.45 g/mol |
| CAS Number | 1788680-26-1 |
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines, likely due to its ability to interfere with key signaling pathways involved in cell growth and survival.
Mechanism of Action:
- Kinase Inhibition: The compound may act as a kinase inhibitor, disrupting phosphorylation processes critical for cancer cell signaling.
- Apoptosis Induction: It has been observed to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Study 1: Anticancer Activity
In a study assessing the anticancer effects of similar compounds, it was found that derivatives of benzo[d]thiazole showed IC50 values in the low micromolar range against several human cancer cell lines. The specific compound under review demonstrated comparable efficacy, suggesting a promising avenue for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of thiazole-based compounds against resistant bacterial strains. The results indicated that compounds with structural similarities to our target compound exhibited significant antibacterial activity, supporting the hypothesis that modifications can enhance therapeutic potential against resistant pathogens .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. Structural modifications have led to increased potency in inhibiting specific kinases associated with cancer progression.
Key Findings:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole and azetidine structures exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, effective concentrations have been reported in the range of 12.5 to 200 µg/mL against common bacterial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
Several studies have highlighted the relevance of this compound in various research contexts:
- Antimicrobial Studies : A study demonstrated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics.
- Anticancer Research : In vitro tests indicated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, prompting further exploration into their mechanisms and potential clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of benzo[d]thiazole derivatives with azetidine intermediates. For example, analogous compounds are synthesized via refluxing reactants in ethanol with catalysts like LiCl (24-hour reaction time) . Purification methods include column chromatography (e.g., silica gel) and recrystallization (e.g., methanol). Structural confirmation requires IR (to identify carbonyl stretches ~1650–1750 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers confirm the structural integrity of intermediates during synthesis?
- Methodological Answer : Use hyphenated techniques:
- IR spectroscopy identifies functional groups (e.g., benzo[d]thiazole C=N stretches at ~1600 cm⁻¹).
- NMR spectroscopy resolves stereochemistry; for instance, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity (>95% recommended for intermediates) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR to stabilize conformers.
- X-ray crystallography for unambiguous structural determination, as demonstrated for related benzothiazole-azetidine hybrids .
- 2D NMR techniques (COSY, HSQC) to assign overlapping signals .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Modify azetidine/cyclopropyl groups and assess biological activity (e.g., antibacterial assays in ).
- Docking studies : Use software like AutoDock to predict binding modes with target proteins (e.g., enzymes in ).
- Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]thiazole’s π-π stacking) using QSAR models .
Q. What experimental designs are suitable for evaluating environmental or metabolic stability?
- Methodological Answer :
- Environmental fate studies : Adapt split-plot designs (as in ) to test degradation under varying pH/light conditions.
- Metabolic assays : Use liver microsomes (e.g., human CYP450 isoforms) to measure half-life. Monitor metabolites via LC-MS/MS .
Q. How should researchers interpret contradictory biological assay data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
- Statistical validation : Apply ANOVA to compare replicates and identify outliers (e.g., ’s MIC analysis).
- Mechanistic follow-up : Use RNA sequencing or proteomics to confirm target engagement .
Data Analysis & Interpretation
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values).
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolve binding poses at atomic resolution, as in ’s ligand-protein docking .
Q. How can researchers optimize synthetic yield while minimizing by-products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
